Azaspiracid-1

概要

説明

Azaspiracid-1 is a marine biotoxin produced by certain species of dinoflagellates, specifically from the genera Azadinium and Amphidoma . This compound was first identified in the 1990s following an outbreak of human illness in the Netherlands associated with the consumption of contaminated mussels . This compound is known for causing azaspiracid shellfish poisoning, a syndrome characterized by gastrointestinal symptoms such as diarrhea, vomiting, and stomach cramps .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of azaspiracid-1 involves complex synthetic routes due to its intricate molecular structure. One method involves the isolation of this compound from contaminated mussels, followed by purification using preparative liquid chromatography and drying under vacuum to obtain the anhydrous form . The purity is then assessed using liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature and the complexity of its synthesis. certified calibration solutions for this compound are produced for analytical method development and accurate quantitation . These solutions are prepared by diluting a stock solution of this compound in high purity methanol and are used for calibration of instruments such as liquid chromatography with mass spectrometry detection .

化学反応の分析

Chemical Stability and Reactions

AZAs are considered relatively stable compounds . Thermal treatment at 95°C for 150 minutes in acidic or basic solutions does not significantly decrease toxicity .

Reactions with Biological Molecules AZA-1 can undergo oxidation in the F ring when treated with rat liver microsomal extract and can bind with glucuronic acid at C1 .

Toxicological Reactions and Effects

AZAs, including AZA-1, exhibit various toxicological effects.

Effects on Cell Monolayers AZA-1 can disrupt the integrity of Caco-2 monolayers, as indicated by decreases in trans-epithelial electrical resistance (TEER) .

Neurotoxicity In vivo and in vitro studies have indicated neurotoxicity associated with AZA exposure .

Cardiac Effects AZA-1 treatment in heart cells can lead to increased levels of apoptotic markers and structural changes that may contribute to heart failure and arrhythmias .

Interactions with Glutaric Acid The presence of glutaric acid can modify the effect of AZA-1 on sodium currents, suggesting a synergistic interaction .

Structural Features and Isomers

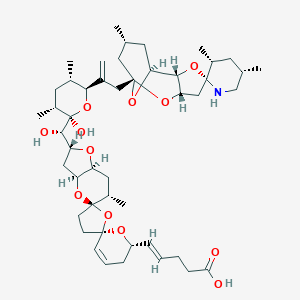

The general structure of AZA1 includes a cyclic amine, a unique tri-spiro-assembly, and a carboxylic acid group . Several analogs of azaspiracids exist, with variations in methylation and hydroxylation patterns . The variability in AZAs is primarily observed in the C-1 to C-22 region, while the FGHI ring exhibits relatively high stability .

Detection and Analysis

Mass Spectrometry Mass spectrometry is used for the detection and characterization of AZA-1 and its analogs . Daughter ions can be used to confirm the presence of AZA-59 and AZA-1 .

NMR Spectroscopy Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural elucidation and identification of azaspiracids .

Tables of Azaspiracid Variants

Table 1: Structural Variations in Azaspiracids

| Toxins | R1 | R2 | R3 | R4 |

|---|---|---|---|---|

| AZA-1 | H | CH3 | H | H |

| AZA-2 | CH3 | CH3 | H | H |

| AZA-3 | H | H | H | H |

| AZA-6 | CH3 | H | H | H |

| AZA-7 | H | CH3 | OH | H |

Table 2: List of Azaspiracid Analogs

| AZA-1 | AZA-2 | AZA-3 | AZA-6 | AZA-7 |

|---|---|---|---|---|

| AZA-8 | AZA-11 | AZA-4 | AZA-9 | AZA-35 |

| AZA-14 | AZA-12 | AZA-5 | AZA-10 | AZA-54 |

| AZA-18 | AZA-16 | AZA-13 | AZA-15 | AZA-55 |

| AZA-22 | AZA-20 | AZA-17 | AZA-19 | AZA-56 |

| AZA-26 | AZA-24 | AZA-21 | AZA-23 | AZA-57 |

| AZA-30 | AZA-28 | AZA-25 | AZA-27 | AZA-58 |

| AZA-33 | AZA-32 | AZA-29 | AZA-31 | |

| AZA-34 | AZA-41 | AZA-43 | ||

| AZA-36 | AZA-42 | |||

| AZA-37 | AZA-62(AZA-11) | |||

| AZA-38 | ||||

| AZA-39 | ||||

| AZA-40 | ||||

| AZA-50 | ||||

| AZA-51 | ||||

| AZA-59 | ||||

| AZA-63(AZA-37) | ||||

| AZA-52(AZA-38) | ||||

| AZA-53(AZA-38) |

These tables provide an overview of the known azaspiracid variants and their structural differences.

科学的研究の応用

Tumorigenic Potential

Recent studies have highlighted AZA-1's potential role as a tumor initiator. Experimental data indicate that repeated administration of AZA-1 in mice leads to an increase in lung tumors and lymph necrosis in several tissues, including the small intestine and spleen. The induction mechanism appears to involve the upregulation of pro-inflammatory cytokines like TNF-α and early response genes associated with tumorigenesis .

Cardiovascular Effects

AZA-1 has also been implicated in cardiovascular toxicity. Long-term exposure to AZA-1 has been linked to structural changes in heart tissues, contributing to heart failure and arrhythmias. The compound alters ion channel function and increases apoptotic markers in cardiac cells, indicating significant impacts on heart health .

Production and Isolation

The production of AZA-1 from Azadinium species has been explored using pilot-scale photobioreactors. Research has focused on optimizing growth conditions to enhance both cell concentration and toxin yield. Techniques such as tangential flow filtration and solid-phase extraction have been developed for effective recovery and purification of AZA-1 from culture supernatants .

Synthesis Techniques

The total synthesis of AZA-1 has been accomplished through catalytic enantioselective processes. This synthetic approach allows for the detailed study of its chemical structure and biological activity, facilitating further research into its potential applications .

Case Study 1: Neurotoxicity Assessment

In a controlled study assessing the neurotoxic effects of AZA-1, researchers observed that exposure to AZA-1 resulted in irreversible inhibition of bioelectrical activity in spinal cord neuronal networks. The study aimed to elucidate the specific ion channels affected by AZA-1, providing insights into its neurotoxic profile .

Case Study 2: Cardiovascular Impact Analysis

Another significant study investigated the cardiovascular effects of AZA-1 on isolated cardiac tissues. Researchers noted alterations in arterial blood pressure and collagen deposition in heart tissues following prolonged exposure to AZA-1, reinforcing its potential as a cardiovascular toxin .

Summary Table of Applications

作用機序

The mechanism of action of azaspiracid-1 involves its interaction with ion channels and other cellular targets . Studies have shown that this compound can disrupt the bioelectrical activity of neuronal networks, leading to neurotoxic effects . Additionally, this compound can cause structural changes in the heart, contributing to heart failure and arrhythmias by modulating ion channels . The precise molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to affect various cellular processes and organ systems .

類似化合物との比較

These compounds share similar structural features and toxicological properties but differ in their potency and specific effects . For instance, azaspiracid-2 and azaspiracid-3 are less toxic than azaspiracid-1 but still pose significant health risks . Other similar compounds include diarrhetic shellfish poisoning toxins, which also cause gastrointestinal symptoms but have different molecular structures and mechanisms of action .

特性

CAS番号 |

214899-21-5 |

|---|---|

分子式 |

C47H71NO12 |

分子量 |

842.1 g/mol |

InChI |

InChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/t26?,27?,28?,30?,31?,32?,33?,34?,35?,36?,37?,38?,40?,41?,42?,43-,44+,45+,46+,47+/m0/s1 |

InChIキー |

AHFHSIVCLPAESC-SLHHEBIUSA-N |

SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

異性体SMILES |

CC1CC2C3C(C[C@@]4(O3)C(CC(CN4)C)C)O[C@@](C1)(O2)CC(=C)C5C(CC([C@@](O5)(C(C6CC7C(O6)CC([C@@]8(O7)CC[C@@]9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

正規SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C |

Color/Form |

Colorless amorphorous solid |

Key on ui other cas no. |

214899-21-5 |

物理的記述 |

Colorless solid; [HSDB] |

ピクトグラム |

Irritant |

同義語 |

Azaspiracid-1 and 37-epi Azaspiracid-1; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Azaspiracid-1?

A1: While the exact mechanism of action remains elusive, research suggests that AZA-1 disrupts cellular processes by inhibiting endocytosis. [] This disruption has been linked to the altered maturation of lysosomal enzymes, particularly the inhibition of procathepsin D conversion to its mature form. []

Q2: How does this compound affect the nervous system?

A2: AZA-1 exhibits neurotoxicity by inducing morphological changes in neurons, leading to cell death. [] One observed effect is the induction of differentiation-related changes, resulting in neurite-like processes and altered peripherin isoform stoichiometry. []

Q3: Does this compound activate apoptotic pathways?

A3: The role of apoptosis in AZA-1 induced cell death is complex and appears to vary between cell types. Some studies suggest a combination of necrotic and apoptotic mechanisms, with varying sensitivity to c-Jun N-terminal kinase (JNK) inhibitors. [] Further research is needed to fully elucidate the pathways involved.

Q4: Are there any specific kinases implicated in this compound's neurotoxic effects?

A4: Yes, research suggests that the c-Jun N-terminal kinase (JNK) plays a role in AZA-1 induced neurotoxicity. [] Inhibiting JNK has been shown to protect cultured neurons against AZA-1's cytotoxic effects. []

Q5: How does this compound impact cell adhesion in epithelial cells?

A5: AZA-1 has been shown to impair cell-cell adhesion in epithelial cells. [] It affects the cellular pool of E-cadherin, an adhesion molecule, by inducing the accumulation of an E-cadherin fragment lacking the intracellular domain. []

Q6: Does this compound affect the actin cytoskeleton?

A6: Yes, AZA-1 has been observed to cause significant alterations in the actin cytoskeleton. [, ] It induces the rearrangement of stress fibers and the loss of focal adhesion points, ultimately impacting cell shape and internal morphology. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: While this specific information is not explicitly stated in the provided abstracts, it can be easily found in various chemical databases and research articles. The molecular formula of this compound is C50H73NO14, and its molecular weight is 916.1 g/mol.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation of AZA-1, including identification of its isomers and epimers. [, ] Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS), is extensively employed for detection, quantification, and structural confirmation of AZA-1 in various matrices like shellfish and plankton. [, , , ]

Q9: How do structural modifications of this compound influence its activity?

A9: Studies utilizing AZA-1 fragments and stereoisomers have provided insights into its structure-activity relationship. The ABCD and ABCDE ring domains appear crucial for its effects on cytosolic calcium concentration, while the complete structure is necessary for neurotoxicity. [] The ABCD-epi-AZA-1 retains toxicity, highlighting the importance of specific stereochemistry for activity. []

Q10: Do epimers of this compound exhibit different potencies?

A10: Yes, research indicates that 37-epi-Azaspiracid-1, an epimer of AZA-1, demonstrates higher potency compared to AZA-1 in cytotoxicity assays using Jurkat T lymphocyte cells. [] This finding underscores the significance of stereochemistry in AZA-1's biological activity.

Q11: What are the primary organs affected by this compound toxicity?

A11: AZA-1 toxicity has been observed in various organs, including the intestines, lymphoid tissues, lungs, and nervous system. [] Studies in rats indicate that repeated exposure to AZA-1, even at low doses, can cause cardiovascular toxicity, impacting blood pressure, heart collagen deposition, and myocardial ultrastructure. []

Q12: Does this compound pose a risk to human health?

A12: Yes, AZA-1 and its analogs are considered emerging human health risks. They accumulate in shellfish, and consumption of contaminated seafood can lead to Azaspiracid Poisoning (AZP), characterized by severe gastrointestinal illness. [, ] The widespread occurrence of AZA toxins in shellfish necessitates continuous monitoring and regulation to ensure food safety. []

Q13: What analytical methods are commonly used to detect and quantify this compound in shellfish?

A13: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for AZA-1 detection and quantification in shellfish. [, , , ] This technique offers high sensitivity and specificity, enabling the detection of AZA-1 at levels compliant with regulatory limits.

Q14: Are there any challenges associated with analyzing this compound in complex matrices like shellfish?

A14: Yes, matrix effects can significantly impact the accuracy and reliability of AZA-1 quantification in shellfish. [] Variations in sample matrix composition necessitate careful method optimization and validation, often employing techniques like standard addition or matrix-matched calibration to mitigate these effects. []

Q15: What is the environmental source of this compound?

A15: AZA-1 is produced by marine dinoflagellates, primarily Azadinium spinosum. [, , , ] These dinoflagellates can form harmful algal blooms, leading to AZA accumulation in filter-feeding shellfish and posing a risk to human health through consumption. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。